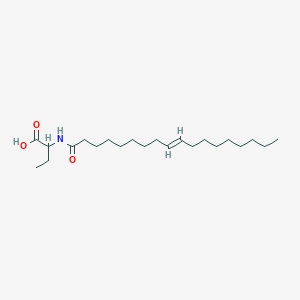
4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide, also known as CPBS, is a chemical compound that has been widely used in scientific research for its diverse applications. CPBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide exerts its biological effects by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, such as acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase enzymes by 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide leads to the reduction of the production of bicarbonate ions and the increase of the production of carbon dioxide. This, in turn, leads to the alteration of the pH balance and the regulation of various physiological processes.
Biochemical and Physiological Effects:
4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes in various tissues, such as the brain, kidneys, and lungs. 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide has also been shown to affect ion channel activity, such as the inhibition of voltage-gated potassium channels. Furthermore, 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide has been shown to affect neurotransmitter release, such as the inhibition of dopamine release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its biological effects. 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide is also readily available and can be synthesized using various methods. However, 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide also has some limitations for lab experiments. It has been shown to have some off-target effects, such as the inhibition of other enzymes. Furthermore, 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide has been shown to have some toxicity in certain cell types and animal models.
Direcciones Futuras
There are several future directions for the research of 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide. One direction is to study the structure-activity relationship of 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide and its derivatives to optimize its biological effects and reduce its off-target effects. Another direction is to investigate the potential therapeutic applications of 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide and its derivatives for various diseases, such as cancer and neurodegenerative disorders. Furthermore, the development of new synthesis methods for 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide and its derivatives can also be explored to improve the yield and purity of the synthesized compounds.
Métodos De Síntesis
4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide can be synthesized using various methods, including the reaction of 4-chloro-3-nitropyridine with 4-biphenylsulfonyl chloride in the presence of a base, and the reaction of 4-chloro-3-pyridinamine with 4-biphenylsulfonyl chloride in the presence of a base. The yield and purity of the synthesized 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide has been widely used in scientific research for its diverse applications. It has been used as a tool compound to study the role of sulfonamide derivatives in biological systems, such as the inhibition of carbonic anhydrase enzymes. 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide has also been used as a pharmacological tool to study the physiological and biochemical effects of sulfonamide derivatives, such as the effects on ion channels and neurotransmitter release. Furthermore, 4'-chloro-N-3-pyridinyl-4-biphenylsulfonamide has been used as a lead compound for the development of new drugs for various diseases, such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-7-3-13(4-8-15)14-5-9-17(10-6-14)23(21,22)20-16-2-1-11-19-12-16/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOJWFCMIRMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)
![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)

![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)
![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)
![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)